molecular formula C19H21N7O5 B11491035 N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11491035
M. Wt: 427.4 g/mol
InChI Key: JFXAXIKAEDXRAW-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include nitrating agents, acylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole or oxadiazole rings .

Scientific Research Applications

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is unique due to its combination of a pyrazole ring and an oxadiazole ring, along with its specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H21N7O5

Molecular Weight

427.4 g/mol

IUPAC Name

N-[2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H21N7O5/c1-11-5-4-6-14(9-11)17-22-19(31-24-17)18(28)21-8-7-20-15(27)10-25-13(3)16(26(29)30)12(2)23-25/h4-6,9H,7-8,10H2,1-3H3,(H,20,27)(H,21,28)

InChI Key

JFXAXIKAEDXRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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